molecular formula C54H78N16O12 B3027250 Dynorphin B (1-9) CAS No. 126050-26-8

Dynorphin B (1-9)

Cat. No. B3027250
CAS RN: 126050-26-8
M. Wt: 1143.3 g/mol
InChI Key: ODVSEQVPSWYEAR-FVMQRRFMSA-N
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Description

Dynorphin B (1-9) is a neuropeptide and an N-terminal cleavage product of dynorphin B, which is an endogenous opioid . It is a class of opioid peptides that arise from the precursor protein prodynorphin . The formation of Dynorphin B (1-9) is blocked by N-ethylmaleimide (NEM), a non-selective inhibitor of cysteine peptidases .


Synthesis Analysis

The synthesis of Dynorphin B (1-9) involves the cleavage of the precursor protein prodynorphin. This process is stimulated by the depolarization of a neuron containing prodynorphin . There are also efforts to modify endogenous dynorphin peptides to improve drug-likeness and develop safer KOP receptor agonists for clinical use .


Molecular Structure Analysis

The molecular weight of Dynorphin B (1-9) is 1143.30 and its formula is C54H78N16O12 . The sequence of Dynorphin B (1-9) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe .


Chemical Reactions Analysis

The formation of Dynorphin B (1-9) is blocked by N-ethylmaleimide (NEM), a non-selective inhibitor of cysteine peptidases . It is also a competitive inhibitor of dynorphin A (1-9) .


Physical And Chemical Properties Analysis

Dynorphin B (1-9) has a molecular weight of 1143.30 and its formula is C54H78N16O12 . It is a neuropeptide and N-terminal cleavage product of dynorphin B .

Scientific Research Applications

Neuroanatomical Distribution and Brain Function

Dynorphin B (DYN B) has been identified in various regions of the rat brain, contributing to a range of functions. Fallon and Leslie (1986) studied its distribution, finding DYN B in areas associated with motor function, cardiovascular and water balance systems, eating, sensory processing, and pain perception (Fallon & Leslie, 1986).

Enzymatic Processing

The conversion of Dynorphin B-29 to Dynorphin B is facilitated by a specific enzyme in the neurointermediate lobe of the bovine pituitary, which indicates a broader role for this enzyme in the biosynthesis of many peptide hormones and neuropeptides (Berman et al., 1995) (Berman et al., 1995).

Peptide Distribution

The distribution of various dynorphin peptides, including Dynorphin B, in rat brain, spinal cord, and pituitary has been confirmed through specific antisera and chromatography techniques. This distribution suggests differential processing across these regions (Cone et al., 1983) (Cone et al., 1983).

Role in Neuropathic Pain

Dynorphin A, closely related to Dynorphin B, has been shown to maintain neuropathic pain through non-opioid receptor-mediated neural excitation, revealing a potential mechanism for dynorphin in promoting pain (Lai et al., 2006) (Lai et al., 2006).

Interaction with Cytokines

The involvement of cytokines in dynorphin-induced allodynia suggests a complex interaction between dynorphin and the central pro-inflammatory cascade, which might be targeted for chronic pain treatment (Laughlin et al., 2000) (Laughlin et al., 2000).

Expression in Neurons

Evidence for the expression of the dynorphin gene in prolactin-immunoreactive neurons of the rat lateral hypothalamus indicates a unique synthesis and colocalization of Dynorphin B with prolactin-related peptides (Griffond et al., 1994) (Griffond et al., 1994).

Role in Feeding Behavior

Research has indicated a role for dynorphin, including Dynorphin B, in modulating feeding behavior, suggesting a potential target for appetite regulation (Morley & Levine, 1983) (Morley & Levine, 1983).

Mechanism of Action

Dynorphins exert their effects primarily through the κ-opioid receptor (KOR), a G-protein-coupled receptor . Although KOR is the primary receptor for all dynorphins, the peptides do have some affinity for the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and the N-methyl-D-aspartic acid (NMDA)-type glutamate receptor .

properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78N16O12/c1-31(2)25-40(69-51(80)41(27-32-11-5-3-6-12-32)65-45(74)30-63-44(73)29-64-46(75)36(55)26-34-17-19-35(71)20-18-34)50(79)67-38(16-10-24-62-54(59)60)47(76)66-37(15-9-23-61-53(57)58)48(77)68-39(21-22-43(56)72)49(78)70-42(52(81)82)28-33-13-7-4-8-14-33/h3-8,11-14,17-20,31,36-42,71H,9-10,15-16,21-30,55H2,1-2H3,(H2,56,72)(H,63,73)(H,64,75)(H,65,74)(H,66,76)(H,67,79)(H,68,77)(H,69,80)(H,70,78)(H,81,82)(H4,57,58,61)(H4,59,60,62)/t36-,37-,38-,39-,40-,41-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVSEQVPSWYEAR-FVMQRRFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78N16O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1143.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dynorphin B (1-9)
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Dynorphin B (1-9)
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Dynorphin B (1-9)
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Dynorphin B (1-9)
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Dynorphin B (1-9)

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